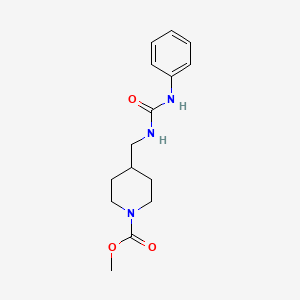
Methyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate” is a chemical compound. It’s a derivative of piperidine , which is a common synthetic fragment used in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Methyl piperidine-4-carboxylate, a related compound, is used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Chemical Reactions Analysis
Methyl piperidine-4-carboxylate is used in various chemical reactions. It’s a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It’s also used in the synthesis of antitubercular agents, aminopyrazine inhibitors, and orally available naphthyridine protein kinase D inhibitors .Scientific Research Applications
Antimycobacterial Activity
Methyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate derivatives have been explored for their antimycobacterial properties. Kumar et al. (2008) conducted an atom economic and stereoselective synthesis of spiro-piperidin-4-ones to evaluate their activity against Mycobacterium tuberculosis, multidrug-resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis. The study identified compounds with significant in vitro and in vivo activity, highlighting their potential as novel antimycobacterial agents R. Kumar, S. Perumal, P. Senthilkumar, P. Yogeeswari, D. Sriram, 2008.
Structural Analysis
Peeters, Blaton, and De Ranter (1994) detailed the X-ray diffraction study of specific stereoisomers related to this compound, revealing their absolute configurations. This structural insight is crucial for understanding the compound's interactions and activity at a molecular level O. Peeters, N. Blaton, C. J. Ranter, 1994.
Therapeutic Potential
The research has also investigated the compound's therapeutic potential. For example, a derivative was identified as a potent Aurora kinase inhibitor, suggesting applications in cancer treatment ロバート ヘンリー,ジェームズ, 2006. Additionally, the compound's derivatives have been explored for their analgesic/neuroleptic activity, indicating potential utility in pain management and neurological disorders M. A. Iorio, T. P. Reymer, V. Frigeni, 1987.
Safety and Hazards
While specific safety and hazard information for “Methyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate” is not available, related compounds like piperidine are considered hazardous. They are classified as flammable liquids, and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been used in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Methyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate likely affects several biochemical pathways, given the broad range of applications of piperidine derivatives . .
Result of Action
Piperidine derivatives have been used in various therapeutic applications, suggesting they can have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include the pH of the environment, the presence of other compounds, temperature, and more .
properties
IUPAC Name |
methyl 4-[(phenylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-21-15(20)18-9-7-12(8-10-18)11-16-14(19)17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHKSFNXYFBOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2999751.png)

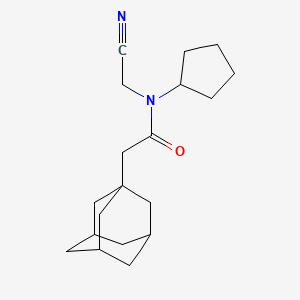
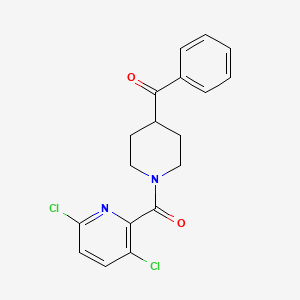
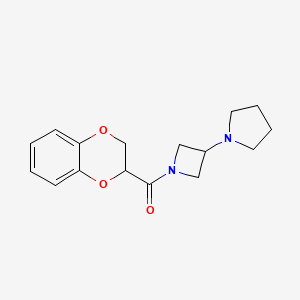
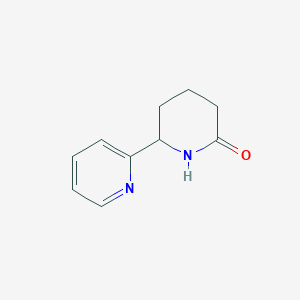
![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2999761.png)
![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)
![N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2999764.png)
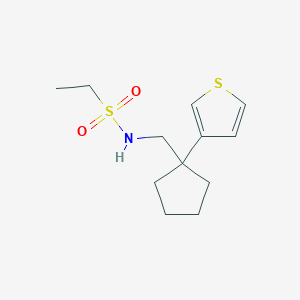
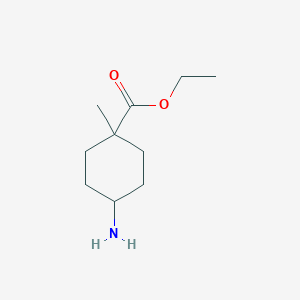
![2-hydroxy-9-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2999771.png)
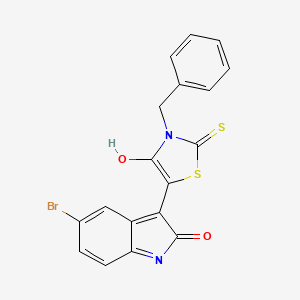
![[4-(Pentafluorophenoxy)phenyl]amine](/img/structure/B2999774.png)